4-Bromo-N-tert-butylbenzamide is an organic compound with the molecular formula C₁₁H₁₄BrNO. It features a bromine atom at the para position of a benzamide moiety, which is further substituted with a tert-butyl group at the nitrogen. This compound appears as a yellow solid with a melting point of approximately 130–131 °C . Its structure can be represented as follows:
textBr | C6H4-C(=O)-NH-C(CH3)3
The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties, making it a valuable compound in various synthetic and biological applications.
-Bromo-N-tert-butylbenzamide can be synthesized through various methods, including:
These methods are described in detail in the scientific literature, allowing researchers to reproduce the synthesis for their specific needs.
While the specific applications of 4-bromo-N-tert-butylbenzamide in scientific research are limited, it has been used in the following contexts:
Research indicates that 4-bromo-N-tert-butylbenzamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown efficacy in inhibiting certain enzymes involved in inflammatory pathways. Additionally, its derivatives may have applications in cancer research due to their ability to modulate biological pathways related to cell proliferation and apoptosis .
The synthesis of 4-bromo-N-tert-butylbenzamide typically involves the following steps:
4-Bromo-N-tert-butylbenzamide finds applications in various fields:
Interaction studies of 4-bromo-N-tert-butylbenzamide focus on its binding affinity with various biological targets. Research has shown that it interacts with specific enzymes and receptors involved in inflammatory responses, indicating its potential therapeutic effects. Additionally, studies on its metabolic pathways reveal insights into how it is processed within biological systems, which is crucial for understanding its efficacy and safety profile .
Several compounds share structural similarities with 4-bromo-N-tert-butylbenzamide. Here are some notable examples:
| Compound Name | Structure Description | Similarity Index |
|---|---|---|
| 3-Bromo-N-tert-butylbenzamide | Bromine at the meta position | 0.98 |
| 4-Chloro-N-tert-butylbenzamide | Chlorine instead of bromine at para position | 0.91 |
| N,N-Diisopropyl-4-bromobenzamide | Two isopropyl groups instead of one tert-butyl | 0.91 |
| N-(tert-Butyl)-4-nitrobenzamide | Nitro group at para position | 0.91 |
These compounds exhibit variations in their substituents which can significantly influence their chemical reactivity and biological activity. The unique combination of a bromine atom and a tert-butyl group in 4-bromo-N-tert-butylbenzamide provides distinct properties that differentiate it from these similar compounds .